molecular formula C20H17F2N3O2S B10936368 2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B10936368
M. Wt: 401.4 g/mol
InChI Key: RZQKVVSOVZJQRS-UHFFFAOYSA-N
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Description

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a difluoromethoxyphenyl group, a pyrimidinyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(difluoromethoxy)aniline with a pyrimidinyl derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYLPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethoxyphenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYLPHENYL)ACETAMIDE is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

This compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its interactions with specific molecular targets could lead to the discovery of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The difluoromethoxyphenyl group and the pyrimidinyl group play crucial roles in binding to these targets, while the sulfanyl group may participate in redox reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)phenyl isothiocyanate
  • 2-fluoro-4-methylphenol
  • 4-(Difluoromethoxy)aniline

Uniqueness

Compared to similar compounds, 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C20H17F2N3O2S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H17F2N3O2S/c1-13-2-6-15(7-3-13)24-18(26)12-28-20-23-11-10-17(25-20)14-4-8-16(9-5-14)27-19(21)22/h2-11,19H,12H2,1H3,(H,24,26)

InChI Key

RZQKVVSOVZJQRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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